
AC710
Übersicht
Beschreibung
AC710 is a potent and selective inhibitor of the platelet-derived growth factor receptor (PDGFR) family of kinases. It is known for its high specificity and efficacy in inhibiting various kinases such as KIT, FLT3, PDGFRα, PDGFRβ, and CSF1R . This compound has shown significant potential in preclinical studies for its anti-tumor and anti-inflammatory properties .
Vorbereitungsmethoden
The synthesis of AC710 involves several steps, starting from a globally selective lead molecule. Structural modifications are made to improve the physiochemical and pharmacokinetic properties of the compound . The synthetic route includes per-methylation of the α-carbons of a solubilizing piperidine nitrogen, resulting in advanced leads . Industrial production methods for this compound are not widely documented, but it is available for research purposes from various suppliers .
Analyse Chemischer Reaktionen
Initial Condensation and Coupling
- A condensation reaction between an amide derivative and an alkylating agent (trifluoroethyl triflate) in the presence of a base yielded intermediate 18d .
- Suzuki–Miyaura coupling (C–C bond formation) between boronic ester 23 and a pyridine carboxylate precursor generated intermediate 25 , which was subsequently hydrogenated and saponified .
Reductive Alkylation
- Deprotection of intermediates followed by reductive alkylation with piperidine derivatives produced advanced leads 26a and 26b , enhancing solubility and reducing metabolic clearance .
Per-Methylation Strategy
- Per-methylation of α-carbons on the piperidine nitrogen in 18b reduced rat clearance by 50%, leading to 22a and 22b (this compound). This modification improved oral bioavailability and aqueous solubility .
Structural Modifications and Optimization
Critical modifications during synthesis addressed PK challenges:
Kinase Inhibition and Selectivity
This compound exhibits nanomolar potency against PDGFR-family kinases with high selectivity (>30-fold over other kinases) :
Target | IC₅₀ (nM) | K<sub>d</sub> (nM) |
---|---|---|
KIT | 1.2 | 1.3 |
FLT3 | 2.0 | – |
PDGFRβ | 7.7 | – |
CSF1R | 10.5 | – |
No activity against cytochrome P450 enzymes ensures reduced off-target effects .
In Vivo Efficacy and Pharmacokinetics
This compound demonstrated robust therapeutic outcomes in preclinical models:
Pharmacokinetic Profile
Parameter | Value |
---|---|
Half-life (rat) | 3.2 h |
Oral bioavailability | 43% |
Clearance (rat) | 29 mL/min/kg |
Therapeutic Efficacy
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Mechanism of Action
AC710 exhibits high selectivity for several kinases within the PDGFR family. The inhibitor's potency is demonstrated by its IC50 values:
- PDGFRα : 1.3 nM
- PDGFRβ : 10.5 nM
- FLT3 : 2 nM
- KIT : 7.7 nM
These values indicate that this compound is over 30-fold selective for PDGFR family kinases compared to other kinases, making it a valuable tool for research and therapeutic applications .
Cancer Therapy
This compound has shown promise in targeting various cancers, particularly acute myeloid leukemia (AML) and other tumors driven by PDGFR signaling. In preclinical studies, this compound caused tumor regression in leukemia cell xenografts in mice, highlighting its potential as an anti-tumor agent .
Case Study: Tumor Regression in Mouse Models
- Objective : Evaluate the efficacy of this compound in reducing tumor size.
- Method : Mice with leukemia cell xenografts were treated with this compound.
- Results : Significant reduction in tumor volume was observed, indicating effective inhibition of PDGFR signaling pathways involved in tumor growth.
Inflammatory Diseases
In addition to its anti-cancer properties, this compound has been investigated for its effects on inflammatory conditions such as collagen-induced arthritis. In mouse models, this compound reduced joint swelling and inflammation, suggesting its potential utility in treating inflammatory diseases .
Case Study: Collagen-Induced Arthritis
- Objective : Assess the impact of this compound on joint inflammation.
- Method : Mice were induced with arthritis and treated with this compound.
- Results : Marked reduction in joint swelling was noted, supporting its application in managing inflammatory disorders.
Data Tables
Application Area | Target Condition | Key Findings |
---|---|---|
Cancer Therapy | Acute Myeloid Leukemia | Tumor regression in xenograft models |
Inflammatory Diseases | Collagen-Induced Arthritis | Reduction in joint swelling and inflammation |
Wirkmechanismus
AC710 exerts its effects by selectively inhibiting the PDGFR family of kinases. It binds to the ATP-binding site of these kinases, preventing their activation and subsequent signal transduction . This inhibition leads to the suppression of cell proliferation and inflammation, making it effective in treating various diseases . The molecular targets of this compound include KIT, FLT3, PDGFRα, PDGFRβ, and CSF1R .
Vergleich Mit ähnlichen Verbindungen
AC710 is compared with other kinase inhibitors such as Regorafenib, Pazopanib, and Sorafenib . These compounds also target multiple kinases but differ in their selectivity and efficacy. This compound is unique in its high specificity for the PDGFR family and its minimal off-target effects . Similar compounds include:
Biologische Aktivität
AC710, a potent inhibitor of the platelet-derived growth factor receptor (PDGFR) family, has garnered significant attention in pharmacological research due to its selective action and therapeutic potential. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in preclinical models, and implications for future clinical applications.
Chemical Profile
- Chemical Name : N-[4-[[[[5-(1,1-Dimethylethyl)-3-isoxazolyl]amino]carbonyl]amino]phenyl]-5-[(1-ethyl-2,2,6,6-tetramethyl-4-piperidinyl)oxy]-2-pyridinecarboxamide
- CAS Number : 1351522-04-7
- Purity : ≥99%
This compound exhibits high selectivity towards PDGFR family members, showing greater than 30-fold selectivity over a panel of other kinases. The inhibition constants (IC50) for various kinases are as follows:
Kinase | IC50 (nM) |
---|---|
KIT | 1.2 |
FLT3 | 2.0 |
PDGFRβ | 7.7 |
CSF1R | 10.5 |
PDGFRα | 1.3 (Kd) |
This selectivity profile indicates that this compound is unlikely to interfere with cytochrome P450 enzymes, which are crucial for drug metabolism .
Tumor Xenograft Studies
This compound has demonstrated significant anti-tumor activity in mouse models. Specifically, it causes tumor regression in leukemia cell xenografts. This effect is attributed to its ability to inhibit pathways critical for tumor cell survival and proliferation .
Collagen-Induced Arthritis Model
In a collagen-induced arthritis (CIA) model, this compound exhibited a dose-dependent reduction in joint swelling and inflammation. The effective doses were as low as 3 mg/kg over a treatment period of 15 days. Comparative studies showed that this compound's efficacy was comparable to dexamethasone at similar doses .
Pharmacokinetics
Pharmacokinetic studies indicated that this compound maintains favorable bioavailability and tolerability in vivo. In rats, the area under the curve (AUC) values for this compound were significantly higher than those observed for earlier lead compounds, suggesting improved absorption and retention in systemic circulation .
Safety Profile
This compound was well tolerated in animal studies, with no significant body weight loss or adverse effects observed at therapeutic doses. This safety profile is crucial for its potential transition into clinical trials .
Case Studies and Clinical Implications
While direct clinical data on this compound remains limited due to its preclinical status, the promising results from animal models support further investigation into its therapeutic applications, particularly in oncology and inflammatory diseases.
Future Directions
Ongoing research aims to enhance the selectivity of this compound within the PDGFR family and explore its synergistic potential with other therapeutic agents. The compound's unique mechanism of action positions it as a candidate for combination therapies targeting complex diseases like cancer and autoimmune disorders.
Eigenschaften
IUPAC Name |
N-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]-5-(1-ethyl-2,2,6,6-tetramethylpiperidin-4-yl)oxypyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N6O4/c1-9-37-30(5,6)17-23(18-31(37,7)8)40-22-14-15-24(32-19-22)27(38)33-20-10-12-21(13-11-20)34-28(39)35-26-16-25(41-36-26)29(2,3)4/h10-16,19,23H,9,17-18H2,1-8H3,(H,33,38)(H2,34,35,36,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCWPUFNLFSKFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(CC(CC1(C)C)OC2=CN=C(C=C2)C(=O)NC3=CC=C(C=C3)NC(=O)NC4=NOC(=C4)C(C)(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of AC710?
A: this compound functions as a potent and selective inhibitor of PDGFR-family kinases. [] While the exact binding interactions haven't been detailed in the provided abstracts, kinase inhibitors typically exert their effects by competing with ATP for binding to the kinase active site, thereby hindering downstream signaling cascades involved in cell proliferation, survival, and migration. []
Q2: How does the genetic heterogeneity of glioblastoma cells influence the efficacy of this compound in combination with other inhibitors?
A: Research indicates that the efficacy of this compound in treating glioblastoma is influenced by the expression levels of PDGFRα and EGFR in tumor cells. [] Combining this compound with mTORC1/2 inhibitors, particularly Torin2, demonstrated promising results in suppressing cell proliferation, migration, and drug resistance in glioblastoma cells, particularly those overexpressing PDGFRα. [] This highlights the importance of profiling PDGFRα and EGFR expression in individual tumors to guide personalized treatment strategies.
Q3: What is the role of PDGFRα in Müller cell function, and how does this compound help elucidate this role?
A: Studies using Müller cell-specific PDGFRα knockout mice and the PDGFR family inhibitor this compound revealed the crucial role of PDGFRα signaling in maintaining retinal fluid and ion homeostasis. [] this compound effectively blocked the protective effect of PDGF-BB against hypoosmotic stress-induced Müller cell swelling, demonstrating the involvement of PDGFRα in this process. [] These findings underscore the importance of PDGFRα signaling in normal retinal function.
Q4: What are the potential long-term implications of targeting PDGFRα in the treatment of retinal neovascular diseases?
A: While inhibiting PDGFRα, potentially with compounds like this compound, shows promise in managing retinal neovascularization by reducing vascular leakage, research suggests potential long-term risks. [] Inhibiting PDGFRα signaling may negatively impact crucial Müller cell homeostatic functions, potentially affecting long-term retinal health. [] This highlights the need for comprehensive assessments of both short-term benefits and potential long-term consequences when targeting PDGFRα for therapeutic intervention.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.